molecular formula C12H14N2 B072181 4-Piperidin-1-ylbenzonitrile CAS No. 1204-85-9

4-Piperidin-1-ylbenzonitrile

Cat. No.: B072181
CAS No.: 1204-85-9
M. Wt: 186.25 g/mol
InChI Key: ZEPXHFFGXQFUDP-UHFFFAOYSA-N
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Description

4-Piperidin-1-ylbenzonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂. It is a white crystalline powder that is stable at room temperature but decomposes upon heating. This compound is soluble in organic solvents such as ethanol and dimethylformamide. It is commonly used as an intermediate in organic synthesis and in the preparation of orange-red dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Piperidin-1-ylbenzonitrile involves the reaction between benzoyl cyanide and 4-piperidinamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-1-ylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Piperidin-1-ylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: It is utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and nitrile group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

4-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPXHFFGXQFUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354218
Record name 4-piperidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-85-9
Record name 4-piperidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 4-fluorobenzonitrile and piperidine.
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Synthesis routes and methods II

Procedure details

To commercially available 4-chlorobenzonitrile 17 (1 g, 7.26 mmol) 3 ml of piperidine were added and the reaction was heated at 100° C. for 72 hours in closed vessel. The reaction was evaporated and the residue was dissolved in AcOEt and washed with water and brine. The purification of the crude residue by chromatographic column using AcOEt 1/Petroleum ether 9 as eluant gave 1.2 g of a pale yellow oil. Yield=89% 1HNMR (DMSO, 200 MHz) δ 1.57 (6H, m), 3.34 (4H, m), 6.98 (2H, d, J=9 Hz), 7.53 (2H, d, J=9 Hz)
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3 mL
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89%

Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzonitrile (1 g, 8.26 mmol), piperidine (0.90 mL, 9.08 mmol) and potassium carbonate (2.28 g, 16.51 mmol) in dry 1-methyl-2-pyrrolidinone (10 mL) was stirred at 120° C. under nitrogen for 20 hours. The cooled reaction mixture was then diluted with water (100 mL) and extracted with ethyl acetate (100 mL). The organic extract was washed with water (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford an orange oil. Purification by flash chromatography using a solvent gradient of 1 to 7% ethyl acetate in hexane gave an orange oil that was crystallized from hexane to afford the title compound (1.41 g, 92%) as an orange crystalline solid, m.p. 54° C.
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1 g
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0.9 mL
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2.28 g
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10 mL
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100 mL
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92%

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